Cas no 1480228-69-0 (n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide)

N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a fluorinated organic compound featuring a difluorophenyl moiety and a methylamino-substituted propanamide backbone. Its structural design imparts potential advantages in pharmaceutical and agrochemical applications, including enhanced metabolic stability and selective binding properties due to the electron-withdrawing effects of the fluorine substituents. The compound's amide linkage and chiral center may contribute to its specificity in interacting with biological targets. Its physicochemical properties, such as solubility and lipophilicity, can be finely tuned for optimized bioavailability. This molecule serves as a valuable intermediate or active ingredient in the development of targeted therapeutics or specialty chemicals.
n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide structure
1480228-69-0 structure
Product name:n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
CAS No:1480228-69-0
MF:C12H16F2N2O
MW:242.265049934387
CID:6279668
PubChem ID:62638391

n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide Chemical and Physical Properties

Names and Identifiers

    • n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
    • CS-0277082
    • AKOS011931710
    • 1480228-69-0
    • EN300-718745
    • N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide
    • Inchi: 1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17)
    • InChI Key: YNHJDCGGMVLJCA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C)NC(C(C)NC)=O)F

Computed Properties

  • Exact Mass: 242.12306946g/mol
  • Monoisotopic Mass: 242.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • XLogP3: 1.6

n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718745-1.0g
N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide
1480228-69-0
1g
$0.0 2023-06-06

Additional information on n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide

Research Briefing on n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide (CAS: 1480228-69-0)

In recent years, the compound n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide (CAS: 1480228-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the difluorophenyl group and the methylamino propanamide moiety suggests its utility in targeting specific biological pathways, making it a subject of intensive study.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for 1480228-69-0, highlighting its improved yield and purity compared to previous methods. The study also explored its pharmacokinetic properties, revealing favorable absorption and distribution profiles in preclinical models. These findings underscore the compound's potential as a lead candidate for further development.

Another key area of research involves the mechanistic insights into the biological activity of n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its selective inhibition of certain enzyme targets implicated in inflammatory diseases. The researchers utilized molecular docking simulations to elucidate the binding interactions, providing a structural basis for its activity. This work opens new avenues for the design of derivatives with enhanced potency and selectivity.

In addition to its therapeutic potential, the safety profile of 1480228-69-0 has been a critical focus. A recent toxicological assessment reported in Regulatory Toxicology and Pharmacology evaluated the compound's acute and subchronic toxicity in animal models. The results indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These data support its progression into further preclinical and clinical studies.

Looking ahead, ongoing research aims to explore the broader applications of n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in additional disease models, including neurodegenerative disorders and oncology. The compound's versatility and promising preliminary data position it as a valuable asset in the drug discovery pipeline.

In conclusion, the latest research on 1480228-69-0 highlights its significant potential in chemical biology and pharmaceutical development. Advances in synthesis, mechanistic understanding, and safety profiling have laid a solid foundation for its future applications. As investigations continue, this compound is poised to make meaningful contributions to the field, offering new therapeutic options for challenging medical conditions.

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